molecular formula C23H24N2O3S B2824647 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 898459-24-0

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2824647
CAS No.: 898459-24-0
M. Wt: 408.52
InChI Key: XUTOGHCJZCZTIE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of indoline, thiophene, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indoline Moiety: Indoline can be synthesized from indole through catalytic hydrogenation.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Benzamide Structure: The benzamide moiety is often introduced through an amide coupling reaction, using 3,4-dimethoxybenzoic acid and an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of indoline and thiophene.

    Reduction: Reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic effects. It could be investigated for its efficacy in treating various diseases, particularly those involving inflammation or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)-3,4-dimethoxybenzamide
  • **N-(2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenz

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-20-10-9-17(14-21(20)28-2)23(26)24-15-19(22-8-5-13-29-22)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTOGHCJZCZTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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